molecular formula C19H17N3O5S B285376 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B285376
M. Wt: 399.4 g/mol
InChI Key: BNKWLBGJZNSWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the inhibition of FAAH. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific study being conducted. Some of the effects that have been observed include analgesia, anti-inflammatory effects, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its potency as an FAAH inhibitor. This allows for a more precise and targeted study of endocannabinoid signaling pathways. However, one limitation of using this compound is its specificity for FAAH inhibition, which may not be ideal for all studies.

Future Directions

There are many potential future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. Some possible directions include further investigation of its effects on endocannabinoid signaling pathways, exploration of its potential as a therapeutic agent for various disorders, and development of more specific and potent FAAH inhibitors.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-thiol to give the desired compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been used in a wide range of scientific research studies. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a range of physiological effects.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17N3O5S/c1-24-14-5-3-2-4-13(14)18-21-22-19(27-18)28-11-17(23)20-12-6-7-15-16(10-12)26-9-8-25-15/h2-7,10H,8-9,11H2,1H3,(H,20,23)

InChI Key

BNKWLBGJZNSWPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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